Bis-(4-nitrophenyl)phenylamine
Overview
Description
Bis-(4-nitrophenyl)phenylamine: is an organic compound with the molecular formula C18H13N3O4 4,4’-dinitrotriphenylamine . This compound is characterized by the presence of two nitrophenyl groups and one phenylamine group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(4-nitrophenyl)phenylamine typically involves the reaction of 4-nitroaniline with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Bis-(4-nitrophenyl)phenylamine can undergo reduction reactions to form . Common reducing agents include in the presence of a .
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as can be used for this purpose.
Oxidation: Although less common, the compound can also undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent, elevated temperatures.
Oxidation: Oxidizing agents like .
Major Products:
Reduction: Bis-(4-aminophenyl)phenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Chemistry: Bis-(4-nitrophenyl)phenylamine is used as a precursor in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a model compound to study the effects of nitroaromatic compounds on biological systems.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis-(4-nitrophenyl)phenylamine involves its interaction with various molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and mutagenicity.
Comparison with Similar Compounds
- Bis-(4-aminophenyl)phenylamine
- 4,4’-dinitrodiphenylamine
- 4-nitro-N-phenylaniline
Comparison: Bis-(4-nitrophenyl)phenylamine is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and physical properties. Compared to bis-(4-aminophenyl)phenylamine, it is more reactive in reduction reactions. Compared to 4,4’-dinitrodiphenylamine, it has a different substitution pattern, leading to different reactivity and applications.
Properties
IUPAC Name |
4-nitro-N-(4-nitrophenyl)-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZATZDYEKDQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408371 | |
Record name | 4,4'-Dinitrotriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100-10-3 | |
Record name | 4,4'-Dinitrotriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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